N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide
Description
N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, methoxy groups, and a carbonyl-amino linkage.
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5/c1-29-18-10-7-15(8-11-18)23(27)25-17-9-12-19(21(14-17)30-2)26-24(28)22-13-16-5-3-4-6-20(16)31-22/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
XFAHQXMXVQUHES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the use of Schiff bases reduction routes . The process begins with the formation of intermediate compounds through reactions involving primary amines and aldehydes, followed by reduction using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using NaBH4 or LiAlH4.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{2-Methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
